For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Aminopyridine (B139424) (CAS 504-29-0)
Introduction
2-Aminopyridine (IUPAC name: Pyridin-2-amine) is a foundational heterocyclic amine that serves as a critical building block in medicinal chemistry and materials science.[1][2] With a molecular formula of C₅H₆N₂ and a CAS number of 504-29-0, this colorless to light brown crystalline solid is recognized for its versatile reactivity and its presence as a core scaffold in numerous biologically active compounds.[3][4] The 2-aminopyridine moiety is a privileged pharmacophore, meaning it is a molecular framework that frequently appears in drugs and is capable of binding to various biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[5]
This guide provides a comprehensive technical overview of 2-aminopyridine, covering its physicochemical properties, synthesis and reaction protocols, applications in drug development, mechanism of action, and safety data.
Physicochemical and Safety Data
2-Aminopyridine is a combustible solid that is soluble in water, alcohol, and benzene.[4][6] It is crucial to handle this compound with appropriate safety measures due to its toxicity.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 504-29-0 | [3][4][7] |
| Molecular Formula | C₅H₆N₂ | [3][4] |
| Molecular Weight | 94.117 g/mol | [3][4] |
| Appearance | White to light brown crystalline solid/powder | [3][6][7] |
| Odor | Characteristic, pyridine-like | [3][6] |
| Melting Point | 58.1 °C (136.6 °F; 331.2 K) | [6][8] |
| Boiling Point | 210 °C (410 °F; 483 K) | [4] |
| Solubility | Soluble in water, alcohol, ether, acetone | [3][6] |
| Flash Point | 92 °C (198 °F) | [3] |
| pH | 9.4 (at 890 g/L in water, 20°C) | [6] |
| XLogP3 | 0.5 | [3] |
Safety and Toxicity
2-Aminopyridine is classified as toxic if swallowed and harmful in contact with skin. It causes skin and serious eye irritation.[6][8][9]
| Hazard Information | Value | Reference |
| GHS Pictograms | GHS06 (Toxic), GHS09 (Environmental Hazard) | [4][6] |
| Signal Word | Danger | [4][6] |
| Hazard Statements | H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects) | [4][6] |
| LD₅₀ (Oral, Rat) | 200 mg/kg | [4] |
| LD₅₀ (Oral, Mouse) | 50 mg/kg | [4] |
| UN Number | 2671 | [4][7] |
Handling and First Aid:
-
Precautions: Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[6][9]
-
First Aid (Ingestion): IF SWALLOWED, immediately call a POISON CENTER or doctor. Rinse mouth.[6][9]
-
First Aid (Skin Contact): IF ON SKIN, wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[6]
-
First Aid (Eye Contact): IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
Synthesis of 2-Aminopyridine
The synthesis of 2-aminopyridine can be achieved through various methods, ranging from classic named reactions to modern, milder protocols.
Chichibabin Reaction
The most traditional method is the Chichibabin reaction , first reported in 1914.[10] This reaction involves the direct amination of pyridine (B92270) with sodium amide (NaNH₂) in an aprotic solvent like xylene or toluene, proceeding through a nucleophilic substitution of a hydride ion (H⁻).[10][11][12]
Experimental Protocol: Chichibabin-type C2 Amination of Pyridine
This protocol is a modern variant using primary alkyl amines mediated by sodium hydride and lithium iodide.[13]
-
Materials:
-
Pyridine (1 equiv)
-
n-Butylamine (2 equiv)
-
Sodium hydride (NaH, 60% dispersion in oil, 3 equiv)
-
Lithium iodide (LiI, 2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, add NaH (3.0 g, 75 mmol, 3 equiv) and LiI (6.7 g, 50 mmol, 2 equiv).
-
Add anhydrous THF (50 mL) to the flask.
-
Add n-butylamine (4.9 mL, 50 mmol, 2 equiv) to the stirred suspension at room temperature.
-
Add pyridine (2.0 mL, 25 mmol, 1 equiv) to the mixture.
-
Heat the reaction mixture to reflux (66 °C) and stir for 24 hours.
-
Cool the mixture to 0 °C using an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to yield the 2-(butylamino)pyridine product.
-
Alternative Synthetic Routes
Modern synthetic chemistry has introduced several alternative methods to overcome the often harsh conditions of the Chichibabin reaction.
-
From Pyridine N-Oxides (Zincke Reaction): This method provides a mild and regioselective route. Pyridine N-oxides are converted to N-(2-Pyridyl)pyridinium salts (Katritzky salts), which are then hydrolyzed via a Zincke reaction using reagents like hydrazine (B178648) or ethanolamine (B43304) to yield 2-aminopyridines.[1]
-
Multicomponent Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach. For example, a three-component reaction of enaminones, malononitrile, and a primary amine under solvent-free conditions can produce a variety of substituted 2-aminopyridine derivatives.[14]
-
From 2,4-Pentadienenitriles: A formal [5C+1N] annulation of readily available 2,4-pentadienenitriles with hydroxylamine (B1172632) (NH₂OH) provides a facile route to multi-substituted 2-aminopyridines under mild conditions.[15]
Key Reactions and Applications in Drug Development
2-Aminopyridine is a versatile precursor for a vast array of pharmaceuticals due to the reactivity of both its exocyclic amino group and the ring nitrogen.[14]
Notable Reactions
-
Diazotization: The amino group can undergo diazotization followed by substitution, a key step in synthesizing compounds like Pirfenidone (B1678446). The reaction with sodium nitrite (B80452) (NaNO₂) in an acidic medium converts the amino group into a diazonium salt, which can then be displaced.[16]
-
N-Arylation/N-Alkylation: The amino group readily participates in coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations, to form more complex derivatives.[17]
-
Coordination Chemistry: 2-Aminopyridine acts as a bidentate or monodentate ligand, forming stable complexes with various metal ions, which is relevant for catalyst design and bioinorganic chemistry.[5][18]
Experimental Protocol: Diazotization of 2-Aminopyridine
This protocol describes the first step in a common synthesis of Pirfenidone derivatives.[16]
-
Materials:
-
2-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 40%)
-
Ice
-
-
Procedure:
-
Dissolve 2-aminopyridine (1 equiv) in 40% HBr.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (1.2 equiv) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
The resulting solution containing the diazonium salt is then typically used immediately in a subsequent reaction (e.g., Sandmeyer reaction) to yield 2-halopyridine, a precursor to Pirfenidone.
-
Role in Approved Drugs
The 2-aminopyridine scaffold is present in numerous commercially available drugs, highlighting its therapeutic importance.[5][19]
| Drug Name | Therapeutic Class |
| Piroxicam | Non-steroidal anti-inflammatory drug (NSAID) |
| Tenoxicam | Non-steroidal anti-inflammatory drug (NSAID) |
| Sulfapyridine | Antibacterial (sulfonamide) |
| Tripelennamine | Antihistamine (H1 antagonist) |
| Amifampridine | Potassium channel blocker (for Lambert-Eaton myasthenic syndrome) |
| Delavirdine | Antiviral (non-nucleoside reverse transcriptase inhibitor) |
| Pirfenidone | Anti-fibrotic and anti-inflammatory agent (for idiopathic pulmonary fibrosis) |
Application in Drug Discovery
The unique structural and electronic properties of the 2-aminopyridine ring enable it to interact with a wide range of enzymes and receptors.[19]
-
Potassium Channel Blockade: Aminopyridines are known to function by blocking voltage-gated potassium channels. This action prolongs the action potential, enhances neurotransmitter release at the neuromuscular junction, and is the primary mechanism for drugs like Amifampridine.[19]
-
Enzyme Inhibition: Derivatives have been developed as potent and selective inhibitors for various enzyme classes. Recent research has focused on creating dual inhibitors, such as compounds that target both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) for cancer therapy.[20] For example, compound 8e , a 2-aminopyridine derivative, showed potent inhibitory activity against CDK9 (IC₅₀ = 88.4 nM) and HDAC1 (IC₅₀ = 168.9 nM), leading to apoptosis in tumor cells.[20]
Analytical Methods
Accurate analysis of 2-aminopyridine and its derivatives is essential for quality control, reaction monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly used technique.
HPLC Method for Analysis
This method uses a mixed-mode column for the effective retention and analysis of 2-aminopyridine.[21]
| Parameter | Value |
| Column | Chromni™, 4.6 x 150 mm, 3 µm, 100 Å |
| Mobile Phase | Acetonitrile (MeCN) – 70% |
| Buffer | Ammonium Formate – 10 mM |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Method Type | Isocratic |
This method is also used for the purification of 2-aminopyridine derivatives of oligosaccharides, where cation-exchange chromatography can efficiently remove excess 2-aminopyridine from reaction mixtures.[22]
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. nj.gov [nj.gov]
- 8. biochemopharma.fr [biochemopharma.fr]
- 9. lobachemie.com [lobachemie.com]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. orgsyn.org [orgsyn.org]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel pirfenidone derivatives: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 20. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2-Aminopyridine | SIELC Technologies [sielc.com]
- 22. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
